2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one is a complex organic compound that belongs to the class of phospholanes. This compound is characterized by the presence of a phospholan ring, which is a five-membered ring containing phosphorus. The compound also features hydroxyl and methyl groups, as well as two phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one typically involves the reaction of appropriate phosphine precursors with hydroxyl and methylating agents under controlled conditions. One common method involves the use of phenylphosphine, which reacts with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, while the phospholan ring can participate in various chemical transformations. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methyl-1,2-diphenylphosphine oxide
- 2-Hydroxy-5-methyl-1,2-diphenylphosphine
Uniqueness
2-Hydroxy-5-methyl-1,2-diphenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholan ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The combination of hydroxyl, methyl, and phenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
106657-57-2 |
---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
5-methyl-1-oxo-1,2-diphenyl-1λ5-phospholan-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-14-12-13-17(18,15-8-4-2-5-9-15)20(14,19)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3 |
InChI Key |
NHVPFFTVMKFBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(P1(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.